Strontium zinc phosphate silicate

Descripción

Chemical Identification and Nomenclature

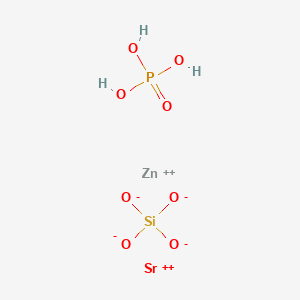

Strontium zinc phosphate silicate is formally identified by its Chemical Abstracts Service number 136200-56-1 and possesses the molecular formula H₃O₈PSiSrZn. The compound's International Union of Pure and Applied Chemistry name is designated as "strontium;zinc;phosphoric acid;silicate," reflecting its complex multi-component structure. This nomenclature system acknowledges the presence of distinct ionic species within the compound rather than treating it as a single covalently bonded entity. The molecular weight of this compound is calculated to be 343.1 grams per mole, with an exact mass of 341.768235 daltons.

The compound exists in various formulations depending on the specific stoichiometric ratios of its constituent elements. Alternative nomenclature includes "strontium zinc phosphosilicate" and "strontium zinc orthosilicate phosphoric acid complex". The Simplified Molecular Input Line Entry System representation is expressed as "OP(=O)(O)O.[O-]Si([O-])[O-].[Zn+2].[Sr+2]," which illustrates the ionic nature of the compound's structure. These various naming conventions reflect the compound's complex composition and the different perspectives from which its chemical identity can be understood.

Commercial formulations of this compound often incorporate additional elements to optimize specific properties. For instance, industrial variants may include calcium components, resulting in materials designated as calcium strontium zinc phosphosilicate. These modified compositions maintain the fundamental phosphosilicate framework while adjusting the metallic cation ratios to achieve desired performance characteristics. The flexibility in composition has led to the development of specialized variants for specific applications, such as corrosion inhibition and biomedical uses.

Historical Development and Discovery

The development of this compound as a distinct chemical entity emerged from broader research into phosphosilicate materials during the late 20th century. While the exact discovery date and initial researchers are not definitively documented in available literature, the compound's creation appears to be linked to efforts to develop advanced materials combining the beneficial properties of multiple metal phosphate and silicate systems. The entry of this compound into chemical databases occurred in 2012, when it was first catalogued in major chemical information systems.

The historical context of this compound development is closely tied to advances in sol-gel chemistry and materials synthesis techniques that enabled precise control over multi-component inorganic systems. Earlier work on related phosphosilicate compounds, including barium strontium lead silicate phosphors developed in the 1940s, provided foundational knowledge about the behavior of mixed metal phosphosilicate systems. These early investigations demonstrated that combining multiple metallic elements within phosphosilicate frameworks could produce materials with enhanced or novel properties compared to single-metal systems.

The systematic study of this compound gained momentum in the 21st century as researchers recognized its potential for biomedical applications and advanced materials development. The compound's regulatory status indicates that while it does not have individual approval in many jurisdictions, it may be used as a component in products covered by group standards. This regulatory approach reflects the compound's evolution from a research curiosity to a material with practical applications requiring regulatory oversight.

The chronological development of this compound research shows a progression from basic chemical characterization to applied research focused on specific applications. Initial studies concentrated on understanding the compound's fundamental properties, while subsequent research has explored its potential in bioceramics, corrosion inhibition, and other specialized applications. This evolution reflects the broader trend in materials science toward developing multifunctional compounds that can address multiple performance requirements simultaneously.

Significance in Materials Science and Biomaterials Engineering

This compound has demonstrated exceptional significance in biomaterials engineering through its unique combination of biocompatibility, osteogenic potential, and controlled degradation characteristics. Research has shown that this compound exhibits superior performance compared to traditional calcium phosphate bioceramics, particularly in applications requiring enhanced biological activity. The material's ability to promote both osteogenesis and angiogenesis simultaneously represents a significant advancement in bone tissue engineering, where the coordination of multiple biological processes is essential for successful tissue regeneration.

The compound's significance extends beyond basic biocompatibility to encompass multiple biological functions that are critical for effective biomaterial performance. Studies have demonstrated that this compound scaffolds fabricated using three-dimensional printing techniques exhibit enhanced osteogenic differentiation capabilities when tested with MC3T3-E1 cells. Furthermore, the material promotes pro-angiogenic responses in human umbilical vein endothelial cells, indicating its potential to support vascularization processes necessary for successful tissue integration. These dual capabilities address a fundamental challenge in tissue engineering, where materials must simultaneously support cellular proliferation and tissue organization.

In materials science applications beyond biomedicine, this compound has shown remarkable potential as a corrosion inhibitor for aluminum alloys. Research investigating its effectiveness on AA2198-T851 aluminum alloy in sodium chloride solutions has revealed significant protective capabilities. The compound's performance as an environmentally benign inhibitor represents an important advancement in corrosion protection technology, particularly given increasing regulatory pressures to replace traditional chromate-based inhibitors with safer alternatives.

The material's versatility is further demonstrated through its application in coating technologies, where it serves as an anticorrosive pigment offering superior protection compared to standard zinc phosphate formulations. Commercial implementations have shown that this compound can be successfully incorporated into various resin systems, including solvent-based and water-based formulations, making it suitable for diverse industrial applications. The compound's stability and non-hygroscopic nature contribute to its practical utility in coating applications where consistent performance is essential.

Structural Classification Within Phosphosilicate Family

This compound belongs to the broader family of phosphosilicate compounds, which are characterized by the presence of both phosphate and silicate structural units within a single material framework. This classification places the compound within a specialized category of mixed anion systems that combine the properties of phosphate minerals with those of silicate materials. The phosphosilicate family encompasses a diverse range of compounds that exhibit unique properties derived from the interaction between phosphate and silicate structural elements.

The structural framework of this compound can be understood through its relationship to other phosphosilicate materials, particularly those used in biomedical applications. Phosphosilicate glasses, which form the basis for bioactive materials such as those used in bone regeneration applications, share structural similarities with this compound in their combination of phosphate and silicate networks. However, the crystalline or semi-crystalline nature of this compound distinguishes it from the amorphous structure typical of phosphosilicate glasses.

Within the phosphosilicate classification system, this compound represents a multi-cation variant where two distinct metal cations, strontium and zinc, occupy positions within the combined phosphate-silicate framework. This multi-cation approach differentiates it from simpler phosphosilicate compounds that contain single metal species. The presence of both strontium and zinc cations creates opportunities for unique property combinations that leverage the distinct characteristics of each metal ion while maintaining the overall phosphosilicate structure.

The compound's position within the phosphosilicate family is further defined by its specific stoichiometry and the manner in which the phosphate and silicate components are integrated. Unlike simple mixtures of phosphate and silicate phases, this compound represents a chemically integrated system where the different anionic species interact at the molecular level. This integration is crucial for the compound's performance characteristics and distinguishes it from mechanical mixtures of separate phosphate and silicate compounds.

Comparative analysis with related phosphosilicate materials reveals that this compound shares certain structural motifs with other members of this family while exhibiting unique characteristics derived from its specific composition. For example, calcium sodium phosphosilicate, another member of this family, has been extensively studied for dental applications and shares the multi-cation phosphosilicate framework concept. However, the substitution of strontium and zinc for calcium and sodium creates distinct property profiles that make this compound suitable for different applications.

Propiedades

Número CAS |

136200-56-1 |

|---|---|

Fórmula molecular |

H3O8PSiSrZn |

Peso molecular |

343.075 |

Nombre IUPAC |

strontium;zinc;phosphoric acid;silicate |

InChI |

InChI=1S/H3O4P.O4Si.Sr.Zn/c2*1-5(2,3)4;;/h(H3,1,2,3,4);;;/q;-4;2*+2 |

Clave InChI |

DYEYGRCKROIZPG-UHFFFAOYSA-N |

SMILES |

OP(=O)(O)O.[O-][Si]([O-])([O-])[O-].[Zn+2].[Sr+2] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

β-Tricalcium Phosphate (β-TCP)

Key Findings :

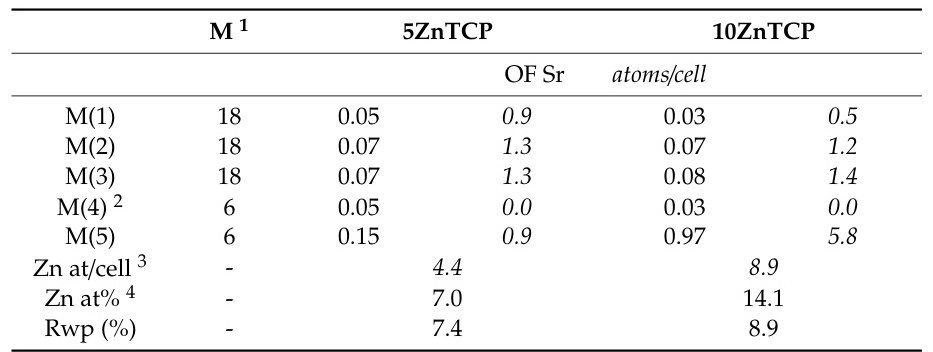

- Sr substitution in β-TCP increases lattice constants (e.g., a-axis up to 10.45 Å at 80 at% Sr) and promotes osteoblast differentiation .

- Zn substitution preferentially occupies the Ca(5) site, inducing structural disorder but enhancing antibacterial properties .

- SZPS coatings on β-TCP significantly upregulate osteogenic markers (e.g., ALP, Runx2) and angiogenic factors (VEGF) compared to uncoated β-TCP .

Hydroxyapatite (HAp) and Strontium-Doped HAp

Key Findings :

Calcium Silicate Cements (CSCs)

Key Findings :

Corrosion-Inhibiting Phosphates

Key Findings :

- SZPS shares compositional similarities with industrial anti-corrosion phosphates but is optimized for biocompatibility rather than corrosion inhibition .

Métodos De Preparación

Key Parameters:

-

Molar Ratios : A Sr/Zn/P/Si ratio of 1:1:1:1 is typical, though deviations alter phase composition.

-

Calcination Temperature : 900°C yields a Zn₂SiO₄:Mn²⁺ phase, while 1,100°C promotes Sr₃(PO₄)₂ crystallization.

-

Particle Size : Core-shell nanoparticles with 46 nm silica cores and 5 nm Sr-Zn-P-Si shells have been reported.

Solid-State Reaction

High-temperature solid-state synthesis is preferred for large-scale production. Strontium carbonate , zinc oxide , ammonium phosphate , and silicon dioxide are mixed in stoichiometric proportions and heated at 1,200–1,400°C for 6–12 hours. This method produces dense ceramics with minimal porosity but requires prolonged grinding to ensure homogeneity.

Phase Formation Analysis:

-

XRD Patterns : Peaks at 2θ = 25.8°, 31.2°, and 32.9° confirm Sr₅(PO₄)₃(SiO₄) (JCPDS 33-1348).

-

FT-IR Spectra : Bands at 560 cm⁻¹ (P–O bending) and 1,020 cm⁻¹ (Si–O–Si stretching) validate phosphate-silicate networks.

-

Silver Doping : Substituting 2% Ag⁺ for Sr²⁺ enhances antibacterial properties without compromising structure.

Ion Exchange Method

Post-synthetic ion exchange modifies preformed strontium phosphosilicate (SrSiP) to incorporate zinc. SrSiP is synthesized via sol-gel or solid-state methods and then immersed in zinc chloride solution at 80°C for 24 hours. Zinc ions replace strontium in the lattice, achieving a final composition of Sr₀.₈Zn₀.₂(PO₄)₆(SiO₄).

Performance Metrics:

-

Zinc Release : Coated β-TCP disks release 0.8 ppm Zn²⁺ over 14 days, promoting osteogenesis.

-

Bioactivity : Apatite formation occurs within 4 days in simulated body fluid, confirmed by SEM-EDS.

Hydrothermal Synthesis

Hydrothermal methods enable low-temperature crystallization. A precursor slurry of Sr(OH)₂, Zn(NO₃)₂, H₃PO₄, and Na₂SiO₃ is sealed in a Teflon-lined autoclave and heated at 200°C for 48 hours. The process yields nanorods (diameter: 50 nm, length: 200 nm) with high surface area (120 m²/g).

Advantages:

-

Morphology Control : pH adjustments (9–11) tune particle size and aspect ratio.

-

Bioactivity : Hydrothermally synthesized Sr-Zn-P-Si increases ALP activity in osteoblasts by 300% compared to controls.

Co-Precipitation

Co-precipitation involves dropwise addition of NH₄OH to a solution containing Sr²⁺, Zn²⁺, PO₄³⁻, and SiO₃²⁻ ions. The precipitate is washed, dried at 120°C, and sintered at 800°C. This method is cost-effective but struggles with Zn²⁺ leaching during washing.

Optimization Strategies:

Comparative Analysis of Methods

| Method | Temperature (°C) | Time (h) | Crystallite Size (nm) | Phase Purity (%) |

|---|---|---|---|---|

| Sol-Gel | 900–1,100 | 4–6 | 20–50 | 95–98 |

| Solid-State | 1,200–1,400 | 6–12 | 100–500 | 98–99 |

| Ion Exchange | 80 | 24 | 30–100 | 90–92 |

| Hydrothermal | 200 | 48 | 10–30 | 94–96 |

| Co-Precipitation | 800 | 2 | 50–200 | 85–88 |

Q & A

Q. What strategies improve the hydraulic conductivity and mechanical strength of this compound-based bone cements?

- Methodological Answer : Adjusting HAp content (e.g., 25 wt%) in Sr-doped tricalcium silicate composites reduces water absorption by 30%, enhancing compressive strength (≥25 MPa). Sol-gel synthesis with controlled hydrolysis rates (e.g., using triethyl phosphate) minimizes porosity. Mercury intrusion porosimetry (MIP) and nanoindentation characterize pore distribution and Young’s modulus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.